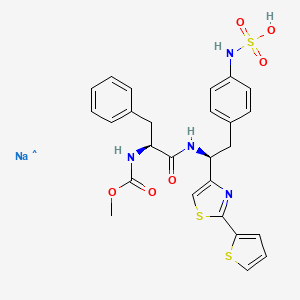

Razuprotafib sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

ラズプロタフィブナトリウム塩の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、専有技術であり、公開文献では完全に開示されていません。

工業生産方法

ラズプロタフィブナトリウム塩の工業生産方法は、広く公表されていません。 通常、このような方法は、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、最終生成物を分離するための結晶化またはクロマトグラフィーなどの精製工程も含まれます .

化学反応の分析

反応の種類

ラズプロタフィブナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、化合物に存在する官能基を変えることができます。

一般的な試薬と条件

ラズプロタフィブナトリウム塩を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの特定の条件は、目的の反応と関与する官能基によって異なります .

生成される主な生成物

ラズプロタフィブナトリウム塩の反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は異なる官能基を持つ化合物を生成する可能性があります .

科学研究の用途

化学: VE-PTPの阻害とTie2の活性化を研究するための研究ツールとして使用されます。

生物学: この化合物は、内皮機能と血管安定性に対する影響について調査されています。

医学: ラズプロタフィブナトリウム塩は、糖尿病性血管合併症、COVID-19における急性呼吸窮迫症候群(ARDS)、および開隅緑内障や眼圧上昇などの眼疾患に対する治療薬として探索されています .

科学的研究の応用

Chemistry: It is used as a research tool to study the inhibition of VE-PTP and the activation of Tie2.

Biology: The compound is investigated for its effects on endothelial function and vascular stability.

Medicine: Razuprotafib sodium salt is being explored as a therapeutic agent for diabetic vascular complications, acute respiratory distress syndrome (ARDS) in COVID-19, and ocular diseases like open-angle glaucoma and ocular hypertension .

作用機序

ラズプロタフィブナトリウム塩は、病気の血管におけるTie2の負の調節因子であるVE-PTPを阻害することにより、その効果を発揮します。 VE-PTPの細胞内触媒ドメインに結合して阻害することにより、ラズプロタフィブナトリウム塩はTie2の活性化を回復させます。 この活性化は、内皮機能を強化し、血管を安定させるため、さまざまな血管関連の病気を治療するための有望な候補となっています .

類似の化合物との比較

類似の化合物

アンジオポイエチン-1: 血管安定性を促進するTie2の天然リガンド。

アンジオポイエチン-2: Tie2の別のリガンドですが、血管機能に対する影響は異なります。

VE-PTP阻害剤: VE-PTPを標的とする他の低分子阻害剤

独自性

ラズプロタフィブナトリウム塩は、VE-PTPに対する高い選択性とTie2の活性化を効果的に回復させる能力によって、ユニークです。 この選択性と作用機序は、同じ経路を標的とする他の化合物とは異なります .

類似化合物との比較

Similar Compounds

Angiopoietin-1: A natural ligand for Tie2 that promotes vascular stability.

Angiopoietin-2: Another ligand for Tie2, but with different effects on vascular function.

VE-PTP Inhibitors: Other small-molecule inhibitors targeting VE-PTP

Uniqueness

Razuprotafib sodium salt is unique due to its high selectivity for VE-PTP and its ability to restore Tie2 activation effectively. This selectivity and mechanism of action distinguish it from other compounds targeting the same pathway .

特性

分子式 |

C26H26N4NaO6S3 |

|---|---|

分子量 |

609.7 g/mol |

InChI |

InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/t20-,21-;/m0./s1 |

InChIキー |

JRIMWZDHZHWLBM-GUTACTQSSA-N |

異性体SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |

正規SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)

![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)

![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)

![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)

![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)

![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)